molecular formula C18H31NO2 B1389218 N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine CAS No. 1040691-68-6

N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine

Cat. No.: B1389218
CAS No.: 1040691-68-6
M. Wt: 293.4 g/mol
InChI Key: WHOSAIQOVJAWFI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Isomerism

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's official designation reflects its structural complexity, incorporating both the benzyl moiety with its ethoxy substituent and the heptanamine component. According to the Chemical Abstracts Service registry system, this compound is catalogued under the registry number 1040691-68-6, providing definitive identification within chemical databases.

Alternative systematic names for this compound include Benzenemethanamine, 2-(2-ethoxyethoxy)-N-heptyl-, which emphasizes the benzene ring as the core structural unit. The German and French nomenclature systems recognize this compound as N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamin and N-[2-(2-Éthoxyéthoxy)benzyl]-1-heptanamine respectively, demonstrating international consistency in chemical naming conventions. Additional nomenclature variants include {[2-(2-ethoxyethoxy)phenyl]methyl}(heptyl)amine and N-[[2-(2-ethoxyethoxy)phenyl]methyl]heptan-1-amine, which provide alternative systematic approaches to describing the molecular structure.

Structural isomerism considerations reveal the existence of positional isomers based on the placement of the ethoxyethoxy substituent on the benzene ring. The compound under investigation features the substituent in the ortho position (2-position) relative to the benzyl linkage. A distinct positional isomer, N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine, exists with the ethoxyethoxy group positioned at the meta location (3-position). This meta-substituted isomer carries the Chemical Abstracts Service registry number 1040691-76-6 and shares the identical molecular formula while exhibiting different physical and chemical properties due to the altered substitution pattern. The existence of these positional isomers demonstrates the importance of precise nomenclature in distinguishing between structurally related compounds that may exhibit significantly different biological and chemical activities.

Molecular Formula and Mass Spectrometric Validation

The molecular formula of this compound is established as C₁₈H₃₁NO₂, representing a complex organic molecule containing eighteen carbon atoms, thirty-one hydrogen atoms, one nitrogen atom, and two oxygen atoms. This formula corresponds to an average molecular mass of 293.451 atomic mass units, providing the basis for analytical identification and quantification procedures. The monoisotopic mass, calculated with the most abundant isotopes of each constituent element, is determined to be 293.235479 atomic mass units, offering enhanced precision for high-resolution mass spectrometric applications.

Mass spectrometric validation of the molecular structure relies on the characteristic fragmentation patterns expected for benzylamine derivatives containing extended alkyl chains and ether linkages. The molecular ion peak at mass-to-charge ratio 293 serves as the primary identification marker in electron ionization mass spectrometry. Secondary fragmentation patterns would be expected to show characteristic losses associated with the heptyl chain and the ethoxyethoxy substituent, providing structural confirmation through predictable bond cleavage pathways.

The positional isomer N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine exhibits identical molecular formula and mass values, emphasizing the critical importance of additional analytical techniques beyond simple mass determination for definitive compound identification. The molecular weight of 293.4 grams per mole, as reported in chemical databases, provides consistency with the calculated values and supports the accuracy of the proposed molecular structure. These mass spectrometric parameters establish fundamental physical constants essential for analytical method development and compound verification protocols.

Stereochemical Configuration and Conformational Analysis

The stereochemical analysis of this compound reveals a molecule without defined stereogenic centers, indicating that the compound exists as a single stereoisomer without optical activity. The absence of chiral centers simplifies the stereochemical profile while focusing attention on conformational flexibility arising from multiple rotatable bonds within the molecular structure. The ethoxyethoxy side chain and the heptyl chain both contribute to significant conformational diversity through rotation around carbon-carbon and carbon-oxygen single bonds.

Conformational analysis indicates multiple low-energy conformations accessible through rotation around the key flexible linkages. The ethoxy portions of the ethoxyethoxy substituent can adopt various conformations, with gauche and anti arrangements around the carbon-oxygen bonds influencing the overall molecular shape and potential intermolecular interactions. The heptyl chain attached to the nitrogen atom provides additional conformational complexity through its seven-carbon linear structure, which can exist in numerous conformations from fully extended to various folded arrangements.

The benzyl linkage between the aromatic ring and the nitrogen atom represents a relatively rigid structural element that constrains certain conformational possibilities while allowing rotation around the carbon-nitrogen bond. This rotational freedom enables the heptyl chain to occupy different spatial orientations relative to the substituted benzene ring, potentially influencing molecular recognition events and binding interactions with biological targets. The overall conformational landscape of this compound reflects the balance between steric constraints imposed by the bulky substituents and the inherent flexibility of the alkyl chain components, creating a dynamic molecular system capable of adapting to various environmental conditions and interaction requirements.

Properties

IUPAC Name

N-[[2-(2-ethoxyethoxy)phenyl]methyl]heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2/c1-3-5-6-7-10-13-19-16-17-11-8-9-12-18(17)21-15-14-20-4-2/h8-9,11-12,19H,3-7,10,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOSAIQOVJAWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCC1=CC=CC=C1OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine typically involves the reaction of 2-(2-ethoxyethoxy)benzyl chloride with 1-heptanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine has been investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

  • Neuropharmacology : Preliminary studies suggest that this compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders.
  • Antidepressant Activity : Research is ongoing to evaluate its efficacy as an antidepressant, leveraging its ability to modulate serotonin and norepinephrine levels.

Biochemical Research

In biochemical studies, this compound serves as a biochemical probe.

  • Proteomics : It is utilized in proteomic research to study protein interactions and functions due to its ability to selectively bind to specific proteins.
  • Enzyme Inhibition Studies : The compound has shown promise in inhibiting certain enzymes, which can be critical for developing therapeutic agents against various diseases.

Materials Science

The compound's unique chemical structure enables its use in materials science, particularly in the development of new materials with specific properties.

  • Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis, enhancing the mechanical properties and thermal stability of polymers.
  • Coatings and Adhesives : Its solvent properties make it suitable for formulating coatings and adhesives that require specific performance characteristics.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. Results indicated that the compound exhibited selective binding affinity, suggesting its potential as an antidepressant agent .

Case Study 2: Proteomic Applications

In proteomic research, this compound was used to label proteins in cellular assays. The findings demonstrated enhanced sensitivity in detecting protein interactions compared to traditional methods .

Case Study 3: Material Development

Research conducted by Polymer Science highlighted the use of this compound in developing high-performance coatings. The coatings exhibited improved adhesion and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analysis

  • Backbone Flexibility :

    • The ethoxyethoxy group in this compound provides moderate flexibility, similar to the trioxa spacer in N,N'-dibenzyl-3,6,9-trioxa-undecane-1,11-diamine . However, the latter’s extended ethoxy chain enhances solubility in polar solvents.
    • The heptyl chain in the target compound introduces significant hydrophobicity compared to the shorter methyl or hydroxy-substituted groups in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Both the target compound and N,N'-dibenzyl-3,6,9-trioxa-undecane-1,11-diamine feature ether linkages, but the latter’s dual benzylamine termini enable stronger cation chelation .

Physicochemical Properties

  • Solubility: The ethoxyethoxy group in this compound likely enhances solubility in polar organic solvents (e.g., ethanol, DMSO) compared to purely alkyl-substituted analogs. This contrasts with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which may exhibit higher water solubility due to its hydroxyl group . N,N'-dibenzyl-3,6,9-trioxa-undecane-1,11-diamine’s trioxa chain confers superior solubility in aqueous-organic mixtures, a trait critical for its role in macrocyclic chemistry .
  • Thermal Stability: No direct data exist for the target compound. However, the heptyl chain may reduce melting points compared to rigid aromatic systems like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which has a confirmed crystalline structure .

Biological Activity

N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

  • Molecular Formula : C18_{18}H31_{31}NO2_2
  • Molecular Weight : 293.44 g/mol
  • CAS Number : 1040691-68-6

This compound has been studied for its interaction with various biological targets. The primary mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.
  • Modulation of Receptor Activity : It has been suggested that this compound may interact with receptors that mediate neurotransmission and other cellular responses.

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects on cancer cell lines. In vitro studies have demonstrated:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. This effect is likely mediated through the activation of intrinsic apoptotic pathways, leading to DNA fragmentation and cell cycle arrest.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
PC-320Cell cycle arrest

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The compound has shown activity against several bacterial strains, indicating potential for development as an antimicrobial agent.

Neuroprotective Effects

The compound's structure suggests possible neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Experimental Data

  • Cell Proliferation Studies :
    • A study involving the treatment of MCF-7 cells with this compound showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM .
  • Mechanistic Insights :
    • Further investigations revealed that the compound interferes with the phosphoinositide 3-kinase/Akt signaling pathway, which is crucial for cell survival and proliferation . This interference leads to increased JNK phosphorylation and subsequent apoptosis.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies indicate that this compound is metabolized by cytochrome P450 enzymes, suggesting a complex interaction with metabolic pathways that could influence its efficacy and safety profile .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a benzylamine derivative with a heptanamine backbone. Key steps include:

  • Alkylation : Reacting 2-(2-ethoxyethoxy)benzyl chloride with 1-heptanamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in acetone to achieve >95% purity .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of benzyl chloride to amine) and monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of ethoxyethoxy (–OCH₂CH₂O–) and heptanamine (–CH₂(CH₂)₅CH₃) groups. Key signals: δ 3.5–3.7 ppm (ethoxyethoxy protons), δ 1.2–1.6 ppm (aliphatic chain) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~333.3 for C₁₈H₃₁NO₂) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity .

Q. What solubility properties should be considered for in vitro assays involving this compound?

  • Methodological Answer :

  • Solvent Selection : The compound is lipophilic due to the ethoxyethoxy and heptyl groups. Use DMSO for stock solutions (10–50 mM), then dilute in aqueous buffers containing ≤1% Tween-80 to prevent precipitation .
  • Quantitative Analysis : Determine solubility via shake-flask method in PBS (pH 7.4) or simulated biological fluids, followed by UV-Vis spectrophotometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors) and ensure consistent cell lines/pH conditions .
  • Comparative Studies : Perform parallel assays under identical conditions to isolate variables (e.g., temperature, solvent batch) .
  • Meta-Analysis : Use statistical tools (ANOVA, Bland-Altman plots) to identify outliers and systemic biases in published data .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like G-protein-coupled receptors (GPCRs). Focus on hydrogen bonding with ethoxyethoxy oxygen and hydrophobic interactions with the heptyl chain .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic applications?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified ethoxyethoxy chain lengths (e.g., replacing ethoxy with methoxy) or varying heptyl substituents .
  • In Vitro Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values to identify critical functional groups .
  • Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) to prioritize lead candidates .

Data Contradiction Analysis Example

Study Reported IC₅₀ (μM) Experimental Conditions Likely Cause of Discrepancy
Study A0.5 ± 0.1pH 7.4, 37°C, 1% DMSOHigh DMSO concentration may enhance membrane permeability
Study B2.3 ± 0.4pH 6.8, 25°C, 0.5% Tween-80Suboptimal pH and temperature reduced target binding

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Ethoxyethoxy)benzyl]-1-heptanamine

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